molecular formula C10H9N3O2S B2542896 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide CAS No. 1592351-57-9

6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide

Cat. No.: B2542896
CAS No.: 1592351-57-9
M. Wt: 235.26
InChI Key: CAOPKOYLHVVABB-UHFFFAOYSA-N
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Description

6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the pyridine ring, along with a sulfonamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with N-methylprop-2-yn-1-amine under reflux conditions in a mixture of tetrahydrofuran (THF) and ethanol (EtOH). The reaction mixture is then subjected to flash column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and visible light are commonly used in oxidative formylation reactions.

    Substitution: Isoamyl nitrite and copper(II) chloride in dry acetonitrile are used in the Sandmeyer reaction.

Major Products Formed

    Oxidation: Formamides are the major products formed from oxidative formylation.

    Substitution: Imidazo[1,2-a]pyridine derivatives are the major products formed from substitution reactions.

Mechanism of Action

The mechanism of action of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species can induce oxidative stress and damage to cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-cyano-N-methyl-N-prop-2-ynylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-3-6-13(2)16(14,15)10-5-4-9(7-11)12-8-10/h1,4-5,8H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOPKOYLHVVABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)C1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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